![molecular formula C9H6Cl2N2 B1367137 4,5-Dichloro-2-phenyl-1H-imidazole CAS No. 72796-33-9](/img/structure/B1367137.png)
4,5-Dichloro-2-phenyl-1H-imidazole
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Overview
Description
4,5-Dichloro-2-phenyl-1H-imidazole is a chemical compound with the molecular formula C9H6Cl2N2 . It has a molecular weight of 213.07 and is a light pink solid . This compound belongs to the class of organic compounds known as phenylimidazoles .
Synthesis Analysis
Imidazole derivatives, such as 4,5-Dichloro-2-phenyl-1H-imidazole, can be synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Another synthesis method involves the coupling of substituted aromatic aldehydes and 2,3-diaminomaleonitriles in the presence of a mixture of cerium (IV) ammonium nitrate/nitric acid .Molecular Structure Analysis
The InChI code for 4,5-Dichloro-2-phenyl-1H-imidazole is 1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H, (H,12,13) . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is also known to be a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
4,5-Dichloro-2-phenyl-1H-imidazole is a light pink solid . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis of Phosphinite Complexes
This compound has been utilized in the synthesis of phosphinite complexes, which are important in various chemical reactions due to their ability to act as ligands and catalysts .
Preparation of Silver-Carbene Complexes
It serves as a precursor for the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles, which have potential applications in medicinal chemistry .
Anti-tubercular Activity
Researchers have synthesized derivatives containing 4,5-Dichloro-2-phenyl-1H-imidazole and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis, with promising results .
In Silico Drug Design
The imidazole derivative has been screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes and potential as a drug candidate .
Versatility in Medicine and Synthetic Chemistry
Imidazole derivatives, including 4,5-Dichloro-2-phenyl-1H-imidazole, find applications in medicine and synthetic chemistry due to their versatile properties .
Multicomponent Reactions
The compound is involved in diverse multicomponent reactions conducted under different conditions, showcasing its utility in complex chemical syntheses .
Mechanism of Action
Target of Action
4,5-Dichloro-2-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4,5-dichloro-2-phenyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFZCVZBMLFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-phenyl-1H-imidazole |
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